molecular formula C9H16N6O B14116127 5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one

5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one

Cat. No.: B14116127
M. Wt: 224.26 g/mol
InChI Key: WJMFRMXSKHHFLW-UHFFFAOYSA-N
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Description

The compound with the chemical formula C9H16N6O 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide . It is an organic compound with a molecular weight of 220.26 g/mol. This compound is a white solid, insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. It is stable and not susceptible to light and thermal decomposition .

Preparation Methods

6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide: can be synthesized through the reaction of 2-amino-6-pyrrolidinyl pyrimidine with hydrogen peroxide. The specific reaction conditions should be adjusted according to the specific experimental setup

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles. Common reagents include halogens and other reactive groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution could result in various substituted pyrimidine derivatives .

Scientific Research Applications

6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide: has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide exerts its effects involves the inhibition of ribonucleoprotein synthetase. This inhibition disrupts the synthesis of ribonucleoproteins, which are essential for various cellular processes, including protein synthesis and cell division. By interfering with these processes, the compound can inhibit the growth of tumor cells and other rapidly dividing cells .

Comparison with Similar Compounds

Similar compounds to 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide include other pyrimidine derivatives such as:

  • 2,4-diamino-6-(pyrrolidin-1-yl)pyrimidine
  • 6-(morpholin-4-yl)pyrimidine-2,4-diamine
  • 6-(piperidin-1-yl)pyrimidine-2,4-diamine

What sets 6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide apart is its unique 3-oxide functional group, which imparts distinct chemical and biological properties. This functional group enhances its stability and solubility in organic solvents, making it more versatile for various applications .

Properties

Molecular Formula

C9H16N6O

Molecular Weight

224.26 g/mol

IUPAC Name

5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H16N6O/c16-9-13-8(7-12-14-9)11-3-6-15-4-1-10-2-5-15/h7,10H,1-6H2,(H2,11,13,14,16)

InChI Key

WJMFRMXSKHHFLW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC2=NC(=O)NN=C2

Origin of Product

United States

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